2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to many areas of chemistry and biology. Nitrogen-containing heterocycles are particularly prevalent in nature and in synthetic compounds, forming the core of many pharmaceuticals, agrochemicals, and functional materials. nih.gov The imidazo[1,2-a]pyridine (B132010) system is a fused bicyclic heterocycle that has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. rsc.org The introduction of nitro groups and a methyl group onto this scaffold, as in 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine, significantly modifies its electronic and steric properties, thereby opening up new avenues for research and application.
Significance of Imidazo[1,2-a]pyridine Derivatives in Advanced Chemical and Materials Science Research
Imidazo[1,2-a]pyridine derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds containing this scaffold exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govbeilstein-journals.org Beyond their pharmaceutical applications, these derivatives are also being explored in materials science. Their unique photophysical properties, such as fluorescence, make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. chemicalbook.com The specific substitution pattern in this compound, with its electron-withdrawing nitro groups, is expected to significantly influence its electronic and photophysical characteristics, making it a target for investigation in the realm of advanced materials.
Overview of Dinitroaromatic and Dinitroheteroaromatic Systems in Chemical Synthesis and Theoretical Chemistry Studies
Dinitroaromatic and dinitroheteroaromatic compounds are a class of molecules characterized by the presence of two nitro groups attached to an aromatic or heteroaromatic ring system. These compounds are of significant interest for several reasons. The strong electron-withdrawing nature of the nitro groups dramatically influences the chemical reactivity of the ring, making them susceptible to nucleophilic substitution reactions. This property is extensively utilized in chemical synthesis to introduce a variety of functional groups.
From a theoretical chemistry perspective, dinitroaromatic systems provide excellent models for studying the effects of strong electron-withdrawing groups on aromaticity, electronic structure, and intermolecular interactions. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the geometry, electronic properties, and reactivity of these molecules. nih.gov The study of this compound can contribute to a deeper understanding of the theoretical underpinnings of dinitroheteroaromatic systems.
A study on the nitration of various imidazo[1,2-a]pyridines has shown that the introduction of two nitro groups into the pyridine (B92270) ring is facilitated by the presence of a strong electron-donating substituent. researchgate.net In the case of electron-withdrawing substituents, nitration occurs predominantly at the 3-position of the heterocyclic system. researchgate.net This provides a basis for the controlled synthesis of dinitro-substituted imidazo[1,2-a]pyridines.
Historical Perspectives on Nitrated Heterocycles and their Research Utility
The history of nitrated heterocycles is closely intertwined with the development of synthetic organic chemistry and the discovery of high-energy materials. The nitration of aromatic compounds is one of the oldest and most studied organic reactions. Early research into nitrated heterocycles was often driven by the quest for new explosives and propellants.
Over time, the research utility of nitrated heterocycles has expanded significantly. In medicinal chemistry, the nitro group can act as a bioisostere for other functional groups and can be crucial for the biological activity of a drug. Furthermore, the nitro group can be reduced to an amino group, providing a synthetic handle for further molecular elaboration. The study of the synthesis and properties of compounds like this compound builds upon this long history of research into nitrated heterocyclic systems.
Identification of Key Research Gaps and Objectives for this compound
Despite the broad interest in imidazo[1,2-a]pyridine derivatives and dinitroaromatic compounds, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While general methods for the dinitration of the imidazo[1,2-a]pyridine core have been reported, detailed experimental data, including spectroscopic characterization and reactivity studies, for this particular isomer are scarce.
The key research objectives for this compound should therefore include:
Development of a reliable and high-yielding synthetic route specifically for this compound.
Comprehensive characterization of the compound using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to unequivocally confirm its structure.
Investigation of its physicochemical properties , including its thermal stability, and photophysical properties.
Theoretical studies to understand its electronic structure, and reactivity.
Exploration of its potential applications in areas such as medicinal chemistry, materials science, or as a synthetic intermediate.
The following table provides a summary of the key properties of the parent compound, 2-Methylimidazo[1,2-a]pyridine, and a related mononitrated derivative, which can serve as a baseline for future studies on the dinitro-substituted analog.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methylimidazo[1,2-a]pyridine | 933-63-1 | C8H8N2 | 132.16 |
| 2-Methyl-3-nitroimidazo[1,2-a]pyridine | 34165-09-8 | C8H7N3O2 | 177.16 |
| This compound | Not available | C8H6N4O4 | 222.16 |
Structure
3D Structure
Properties
CAS No. |
62195-23-7 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-methyl-3,6-dinitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6N4O4/c1-5-8(12(15)16)10-4-6(11(13)14)2-3-7(10)9-5/h2-4H,1H3 |
InChI Key |
MHDCOIBILOSCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiling of 2 Methyl 3,6 Dinitroimidazo 1,2 a Pyridine
Reactivity of the Dinitroimidazo[1,2-a]pyridine Core Towards Various Reagents
The presence of two nitro groups on the imidazo[1,2-a]pyridine (B132010) scaffold renders the aromatic system highly electrophilic. This pronounced electron deficiency is the primary determinant of its reactivity, making it highly susceptible to attack by nucleophiles. The nitro groups, particularly the one at the 6-position, significantly activate the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). Conversely, the imidazole (B134444) ring is also influenced by the electronic effects of the substituents.
Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a cornerstone of the reactivity of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine. The strong electron-withdrawing nature of the nitro groups facilitates the attack of nucleophiles on the electron-deficient aromatic rings.
The generally accepted mechanism for SNAr reactions on such activated systems proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. For nitro-substituted heterocyclic compounds, the nitro group itself can, in some cases, act as the leaving group.
Kinetic and Thermodynamic Parameters of SNAr Reactions
While specific kinetic and thermodynamic data for SNAr reactions of this compound are not extensively documented in the public domain, the parameters can be inferred from studies on analogous nitro-aromatic and nitro-heterocyclic compounds. The rates of these reactions are typically second-order, being first-order in both the substrate and the nucleophile.
Table 1: Expected Trends in Kinetic and Thermodynamic Parameters for SNAr Reactions
| Parameter | Expected Trend for this compound | Rationale |
|---|---|---|
| Rate Constant (k) | High | Strong activation by two nitro groups. |
| Activation Energy (Ea) | Low | Stabilization of the Meisenheimer complex. |
| Enthalpy of Activation (ΔH‡) | Relatively low and positive | Reflects the energy barrier to form the transition state. |
| Entropy of Activation (ΔS‡) | Negative | Ordering of two reactant molecules into a single transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | Relatively low | Combination of ΔH‡ and ΔS‡, indicating a facile reaction. |
Influence of Substituents and Solvent Effects on SNAr Mechanisms
Substituent Effects: The nature of the nucleophile plays a crucial role in SNAr reactions. Stronger nucleophiles generally react faster.
Photochemical Reactivity and Light-Induced Transformations of Nitrated Heterocycles
The photochemical behavior of this compound is dictated by the interplay between the imidazo[1,2-a]pyridine core and the electron-withdrawing nitro groups. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from the known photochemistry of related nitrated aromatic and heterocyclic systems.
Visible-light-induced transformations of the imidazo[1,2-a]pyridine scaffold have been widely reported, typically involving the use of photoredox catalysts to achieve various C-H functionalizations. nih.gov These reactions proceed through the generation of radical intermediates under mild conditions. For this compound, the strong electron-withdrawing nature of the two nitro groups would significantly influence the electronic properties of the heterocyclic core, potentially altering its susceptibility to photocatalytic C-H functionalization at positions not occupied by nitro groups.
The nitro groups themselves are photoactive moieties. Photolysis of dinitro-aromatic compounds can lead to a variety of transformations. rsc.org One common reaction is the photoreduction of a nitro group to a nitroso group, which can then undergo further reactions. Another potential pathway involves the transfer of an oxygen atom from an ortho-nitro group to a neighboring atom or substituent, although this is less applicable to the 3,6-dinitro substitution pattern. rsc.org In the presence of hydrogen-donating solvents or reagents, irradiation could lead to the reduction of one or both nitro groups.
Furthermore, push-pull compounds containing dinitrophenyl groups can exhibit ultrafast excited-state deactivation through internal conversion, leading to minimal fluorescence. mdpi.com The subject molecule, with its electron-donating methyl group and heterocyclic core, and electron-withdrawing dinitro groups, fits this electronic profile. This suggests that upon photoexcitation, it would likely undergo rapid non-radiative decay back to the ground state, limiting its potential for photochemical reactions unless a specific reaction pathway, such as hydrogen abstraction or interaction with a photocatalyst, can effectively compete with this deactivation.
Thermal Decomposition Pathways and Stability Mechanisms (Mechanistic Focus)
The thermal stability and decomposition of this compound are critical parameters, particularly given its nature as a dinitrated heterocyclic compound. The decomposition process for such molecules is typically complex and often proceeds through radical mechanisms. mdpi.com Based on studies of analogous energetic materials like dinitroanisole, dinitrobenzotriazoles, and other nitrogen-rich heterocycles, a multi-stage decomposition process can be anticipated. nih.govresearchgate.net
An alternative primary decomposition pathway is the nitro-nitrite isomerization (–NO2 → –ONO), which has a lower activation barrier but also a lower preexponential factor, making it competitive at lower temperatures. researchgate.net Following these initial steps, a cascade of secondary reactions occurs. The highly reactive •NO2 can abstract hydrogen atoms from the methyl group or the heterocyclic rings, initiating further decomposition. The resulting heterocyclic radical can undergo ring-opening, fragmentation, and polymerization, leading to the formation of various gaseous products and a solid residue.
| Compound | Decomposition Onset Temperature (T5%) | Primary Decomposition Pathway | Reference |
|---|---|---|---|
| 2,4-Dinitroanisole (DNAN) | ~180 °C (453 K) | NO2 elimination | nih.gov |
| 5,7-Dinitrobenzotriazole (DBT) | >250 °C | C–NO2 bond cleavage | researchgate.net |
| Nitrogen-Rich Heterocyclic Esters | ~250-270 °C | Homolytic C-C, C-N, C-O bond breaking | mdpi.com |
| Trinitropyrazoles | Variable (depends on structure) | Nitro group elimination/isomerization | researchgate.net |
Catalytic Transformations and Organocatalysis Involving this compound
The most significant catalytic transformation for this compound is the reduction of its two nitro groups. The catalytic hydrogenation of aromatic nitro compounds is a fundamental and widely used industrial process for the synthesis of anilines. sci-hub.sewikipedia.org A variety of catalytic systems are effective for this transformation.
Heterogeneous Catalysis: Catalytic hydrogenation using metal catalysts is a highly efficient method. Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. wikipedia.org These reactions are typically carried out under an atmosphere of hydrogen gas. The reaction conditions (temperature, pressure, solvent, and catalyst loading) can be tuned to control the reaction rate and selectivity. For dinitro compounds, it is often possible to achieve selective reduction of one nitro group to an amino group, yielding a nitro-amino derivative, by carefully controlling the stoichiometry of the hydrogen and the reaction time. Alternatively, harsher conditions can lead to the full reduction of both nitro groups to produce the corresponding diamine. Iron-based catalysts in acidic media are also a classic and cost-effective method for nitro group reduction. wikipedia.org
Homogeneous Catalysis: While less common for bulk production, homogeneous catalysts, such as complexes of rhodium or ruthenium, can also effect the reduction of nitro groups. These systems may offer higher selectivity under milder conditions.
Organocatalysis: The use of metal-free organocatalysts for nitro group reduction is an area of growing interest. While specific applications to dinitro-imidazopyridines are not well-documented, reagents like ascorbic acid have been shown to selectively reduce one nitro group in certain dinitrobenzene derivatives. dergipark.org.tr This suggests the potential for developing organocatalytic systems that could offer unique chemoselectivity in the reduction of this compound.
Another potential catalytic reaction involves the denitration of the molecule. Iron(II)-catalyzed denitration has been reported as a method for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins, indicating that under specific catalytic conditions, the nitro group can be removed entirely. organic-chemistry.org
| Catalyst System | Reducing Agent | Typical Product | Key Features | Reference |
|---|---|---|---|---|
| Pd/C or PtO2 | H2 gas | Diamine or Nitroamine | High efficiency; selectivity can be controlled. | wikipedia.orgchemistryviews.org |
| Raney Nickel | H2 gas or Hydrazine | Diamine | Cost-effective; widely used. | wikipedia.org |
| Fe powder | Acid (e.g., HCl, Acetic Acid) | Diamine | Classic, inexpensive method. | wikipedia.org |
| Sodium Sulfide (Na2S) | Itself (in solution) | Nitroamine | Often used for selective reduction of one nitro group (Zinin reduction). | wikipedia.org |
| Tin(II) Chloride (SnCl2) | Acid (e.g., HCl) | Diamine | Effective stoichiometric reducing agent. | wikipedia.org |
Theoretical and Computational Chemistry Studies of 2 Methyl 3,6 Dinitroimidazo 1,2 a Pyridine
Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
Quantum chemical calculations are pivotal in understanding the electronic behavior of molecules. For 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine, these calculations provide insights into the distribution of electrons and the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Prediction of Reactivity Sites and Charge Distribution
The electronic landscape of this compound is significantly influenced by its substituent groups. The methyl group at the 2-position is an electron-donating group, which tends to increase the electron density in its vicinity. Conversely, the two nitro groups at the 3- and 6-positions are strong electron-withdrawing groups, which delocalize electron density from the ring system. This push-pull electronic effect creates a highly polarized molecule.
Computational analyses, such as Mulliken population analysis, can quantify the partial atomic charges on each atom. It is anticipated that the oxygen atoms of the nitro groups will possess a significant negative charge, making them potential sites for electrophilic attack. The nitrogen atoms of the nitro groups and the carbon atoms attached to them are expected to be electron-deficient and thus susceptible to nucleophilic attack. The distribution of HOMO and LUMO across the molecule further refines this reactivity prediction. The HOMO is likely to be localized on the more electron-rich portions of the imidazo[1,2-a]pyridine (B132010) ring system, while the LUMO is expected to be concentrated around the electron-withdrawing nitro groups.
| Atom/Group | Predicted Partial Charge (a.u.) | Role in Reactivity |
|---|---|---|
| Oxygen atoms (NO2 groups) | Highly Negative | Electrophilic Attack Site |
| Nitrogen atoms (NO2 groups) | Highly Positive | Nucleophilic Attack Site |
| Carbon C3 and C6 | Positive | Nucleophilic Attack Site |
| Imidazo[1,2-a]pyridine Ring | Variable (influenced by substituents) | Core of Reactivity |
Electrostatic Potential Surfaces and Molecular Polarizability
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of intermolecular interactions. For this compound, the MEP surface would likely show regions of negative potential (typically colored red) localized around the oxygen atoms of the nitro groups, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl group and parts of the heterocyclic ring, suggesting sites for nucleophilic interaction.
Molecular polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. The presence of both electron-donating and strong electron-withdrawing groups in this compound is expected to result in a significant molecular polarizability. This property is crucial for understanding non-linear optical (NLO) properties and intermolecular forces.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and predicting its vibrational frequencies. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations on organic molecules.
The optimized geometry of this compound would provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the imidazo[1,2-a]pyridine core will be largely planar. However, the nitro groups may exhibit some torsion with respect to the plane of the ring to minimize steric hindrance.
Vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. The characteristic vibrational frequencies of the nitro group (symmetric and asymmetric stretches) and the C-H bonds of the methyl group and the aromatic ring would be key features in the predicted spectra, which can be used for the identification and characterization of the compound.
| Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|
| NO2 Asymmetric Stretch | 1500 - 1600 |
| NO2 Symmetric Stretch | 1300 - 1400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 2960 |
| Ring Skeletal Vibrations | 1400 - 1600 |
Ab Initio Methods for High-Accuracy Energy and Property Predictions
For even greater accuracy in energy and property predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark values for the electronic energy, ionization potential, and electron affinity of this compound. These high-accuracy calculations are particularly important for constructing precise potential energy surfaces and for validating the results obtained from more computationally efficient methods like DFT.
Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions of interest could include nucleophilic aromatic substitution or reduction of the nitro groups. A transition state search can identify the high-energy structures that connect reactants to products. The geometry and energy of the transition state provide crucial information about the activation energy and the feasibility of a reaction pathway.
Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This detailed mechanistic insight is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of different molecular conformations and the study of intermolecular interactions in a condensed phase (e.g., in a solvent or in a crystal lattice).
For a relatively rigid molecule like this compound, conformational analysis via MD would likely focus on the rotation of the nitro and methyl groups. More importantly, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This information is crucial for understanding its solubility, crystal packing, and potential for forming complexes with other molecules. The simulations can also provide insights into the nature and strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which play a significant role in the supramolecular chemistry of the compound.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) from Theoretical Models and Comparison with Experimental Data
Theoretical models, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These computational approaches allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and electronic transitions that correspond to Ultraviolet-Visible (UV-Vis) absorption spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR spectra is typically achieved by calculating the magnetic shielding tensors of the nuclei. The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (TMS). For this compound, the electron-withdrawing nature of the two nitro groups is expected to significantly influence the chemical shifts of the aromatic protons and carbons, leading to a general downfield shift compared to the unsubstituted imidazo[1,2-a]pyridine core. The methyl group at the 2-position would introduce a characteristic upfield shift for the adjacent protons and carbons.
Infrared (IR) Spectroscopy:
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, the most prominent IR bands are predicted to be associated with the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Other significant peaks would include C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine core.
Interactive Data Table: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1550 - 1620 |
| NO₂ Symmetric Stretch | 1340 - 1390 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 2960 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1580 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The presence of the nitro groups, which are strong chromophores, and the extended π-system of the imidazo[1,2-a]pyridine ring are expected to result in absorption bands in the UV-Vis region. The introduction of nitro groups generally leads to a bathochromic (red) shift in the absorption maxima compared to the parent heterocycle.
Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for Substituted Imidazo[1,2-a]pyridines
| Compound | Substituents | Predicted λmax (nm) |
| Imidazo[1,2-a]pyridine | None | ~300-320 |
| 2-Methyl-imidazo[1,2-a]pyridine | 2-CH₃ | ~310-330 |
| 3-Nitro-imidazo[1,2-a]pyridine | 3-NO₂ | ~350-380 |
| 6-Nitro-imidazo[1,2-a]pyridine | 6-NO₂ | ~360-390 |
| This compound | 2-CH₃, 3-NO₂, 6-NO₂ | ~380-420 |
It is important to note that while theoretical predictions provide valuable insights, direct experimental data for this compound is necessary for a definitive comparison and validation of these computational models.
Advanced Computational Approaches for Excited State Chemistry and Photophysical Properties
The study of excited state chemistry and photophysical properties, such as fluorescence and phosphorescence, requires more advanced computational methods that can accurately describe the electronic structure and dynamics of molecules in their excited states.
For imidazo[1,2-a]pyridine derivatives, fluorescence is a common phenomenon. However, the presence of nitro groups is known to often quench fluorescence. acs.org This quenching can occur through various mechanisms, including enhanced intersystem crossing to the triplet state or by providing non-radiative decay pathways.
To investigate these phenomena in this compound, computational methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) could be employed. These methods provide a more accurate description of the electronic states and the potential energy surfaces of the excited states.
Key photophysical properties that can be computationally investigated include:
Singlet-Triplet Energy Gaps: The energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) is crucial in determining the likelihood of intersystem crossing. A small S₁-T₁ gap can facilitate this process, leading to phosphorescence or non-radiative decay.
Spin-Orbit Coupling: The magnitude of spin-orbit coupling between the singlet and triplet states determines the rate of intersystem crossing. Larger spin-orbit coupling values lead to more efficient intersystem crossing.
Non-radiative Decay Pathways: Computational methods can be used to identify conical intersections and other features on the potential energy surfaces that facilitate rapid non-radiative decay from the excited state back to the ground state, which would explain the quenching of fluorescence.
Given the electron-withdrawing nature of the dinitro substitution, it is highly probable that this compound would exhibit very weak or no fluorescence. Theoretical calculations would be instrumental in elucidating the specific electronic factors and decay pathways responsible for this behavior.
Structure Activity Relationship Sar Studies for 2 Methyl 3,6 Dinitroimidazo 1,2 a Pyridine and Its Analogues Non Biological Focus
Impact of Nitro Group Position, Number, and Orientation on Electronic Properties and Chemical Reactivity
The presence and positioning of nitro groups on the imidazo[1,2-a]pyridine (B132010) scaffold are the most significant determinants of its electronic properties and chemical reactivity. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This strong electron-withdrawing nature significantly modulates the electron density distribution across the heterocyclic ring system.
In 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine, the nitro group at the 3-position dramatically decreases the electron density of the imidazole (B134444) ring, rendering this part of the molecule more susceptible to nucleophilic attack. Conversely, the nitro group at the 6-position primarily influences the electronic character of the pyridine (B92270) ring. The combined effect of these two groups results in a highly electron-deficient aromatic system. The specific positioning of the nitro groups is critical; for instance, dinitration at the 5,7- or 6,8-positions has been achieved, and the resulting isomers exhibit distinct chemical behaviors. researchgate.net The introduction of two nitro groups into the pyridine ring is facilitated by the presence of strong electron-donating substituents, a condition not met by the methyl group in the target molecule, suggesting specific synthetic routes are necessary for its formation. researchgate.net
The number of nitro groups directly correlates with the degree of electron deficiency. An increase in the number of nitro groups generally enhances the compound's electrophilicity and can increase its thermal sensitivity. The orientation of the nitro groups relative to the plane of the aromatic ring can also play a role, although they tend to be coplanar to maximize resonance effects. Any steric hindrance that forces a nitro group out of planarity would reduce its electron-withdrawing resonance effect, thereby altering the molecule's electronic properties.
The reactivity of the imidazo[1,2-a]pyridine system is profoundly altered by dinitration. While the parent ring is susceptible to electrophilic substitution, particularly at the 3-position, the presence of two nitro groups deactivates the ring towards electrophiles and activates it towards nucleophiles. For instance, in related nitro-substituted imidazo[1,2-a]pyridines, nucleophilic substitution reactions are more facile. researchgate.net
A comparative analysis of the electronic properties of dinitro-isomers of methyl-imidazo[1,2-a]pyridine highlights the nuanced effects of nitro group positioning.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | -7.85 | -3.45 | 4.40 | 5.8 |
| 2-Methyl-5,7-dinitroimidazo[1,2-a]pyridine | -8.10 | -3.60 | 4.50 | 6.2 |
| 2-Methyl-6,8-dinitroimidazo[1,2-a]pyridine | -8.02 | -3.55 | 4.47 | 6.0 |
Note: The data in the table above is illustrative and based on general trends observed in computational studies of similar nitroaromatic compounds. Specific experimental or calculated values for these exact isomers may vary.
Role of the Methyl Group on Steric Hindrance, Conformational Preferences, and Electronic Perturbations
The methyl group at the 2-position of the imidazo[1,2-a]pyridine ring, while less electronically impactful than the nitro groups, still plays a crucial role in fine-tuning the molecule's properties. Electronically, the methyl group is a weak electron-donating group through induction and hyperconjugation. This effect slightly counteracts the strong electron-withdrawing nature of the nitro groups, though its influence is modest in comparison.
The primary role of the 2-methyl group is often steric. Its presence can influence the conformation of adjacent substituents and affect the approach of reactants. For instance, in reactions involving the 3-position, the 2-methyl group can create steric hindrance, potentially modulating the rate and stereoselectivity of such transformations. While the imidazo[1,2-a]pyridine ring system is largely planar, the methyl group's hydrogens can influence the orientation of nearby functional groups.
Influence of Modifications to the Imidazo[1,2-a]pyridine Ring System on Overall Chemical Behavior
Modifications to the core imidazo[1,2-a]pyridine ring system can lead to significant changes in chemical behavior. These modifications can include the introduction of additional substituents, replacement of carbons with heteroatoms, or fusion of additional rings.
For instance, the introduction of electron-donating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution reactions like nitration. researchgate.net Conversely, the presence of electron-withdrawing groups like halogens tends to direct reactions to the 3-position of the heterocyclic system. researchgate.net The reactivity of the imidazo[1,2-a]pyridine scaffold is highly tunable through substituent effects.
The introduction of bulky groups can create significant steric hindrance, influencing the regioselectivity of reactions. For example, functionalization at the C2 position of the imidazo[1,2-a]pyridine ring is generally more challenging than at the C3 position due to the electronic nature of the ring, and this can be further influenced by the steric demands of existing substituents.
The fusion of additional rings to the imidazo[1,2-a]pyridine core would extend the π-system, leading to altered electronic and optical properties. Such modifications are a common strategy for tuning the absorption and emission characteristics of fluorescent dyes based on this scaffold. The fluorescence of imidazo[1,2-a]pyridine derivatives is generally quenched by the presence of a nitro group. nih.gov
Quantitative Structure-Property Relationships (QSPR) for Non-Biological Activities
Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the non-biological properties of compounds like this compound based on their molecular structure. For nitroaromatic compounds, QSPR studies have been particularly focused on predicting thermal stability and impact sensitivity. researchgate.net
These models typically use a variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, to build a mathematical relationship with an experimentally determined property. For thermal stability, descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and charges on the nitro groups are often found to be significant. researchgate.net
A hypothetical QSPR model for the thermal decomposition temperature of dinitro-methyl-imidazo[1,2-a]pyridine and its analogues could take the following form:
Td = β0 + β1(ELUMO) + β2(QNO2) + β3(MW) + ...
Where Td is the decomposition temperature, ELUMO is the energy of the LUMO, QNO2 is the average charge on the nitro groups, MW is the molecular weight, and the β terms are coefficients determined through regression analysis.
The following table presents hypothetical data for a QSPR study on a series of substituted imidazo[1,2-a]pyridines, illustrating the relationship between molecular descriptors and thermal stability.
| Compound | Substituents | LUMO Energy (eV) | Average Nitro Group Charge | Decomposition Temperature (°C) |
|---|---|---|---|---|
| Analogue 1 | 2-Me, 3-NO2 | -2.95 | -0.45 | 250 |
| Analogue 2 | 2-Me, 6-NO2 | -3.10 | -0.48 | 265 |
| Analogue 3 | 2-Me, 3,6-di-NO2 | -3.45 | -0.52 | 290 |
| Analogue 4 | 2-Me, 3-NO2, 6-Cl | -3.30 | -0.50 | 280 |
Note: The data in this table is for illustrative purposes to demonstrate the principles of a QSPR study and does not represent actual experimental values.
Design Principles for Modulating Reactivity, Stability, and Functional Properties through Structural Variation
Based on the structure-activity relationships discussed, several design principles can be formulated for the targeted modulation of the properties of this compound and its analogues.
To enhance thermal stability: Increasing the electron-withdrawing character of the substituents can often lead to greater thermal stability, though this can also increase sensitivity. Introducing substituents that promote a more stable crystal lattice can also be a viable strategy. QSPR models can guide the selection of substituents that are predicted to increase the decomposition temperature.
To tune electronic and optical properties: The HOMO-LUMO gap, which is a key determinant of a molecule's electronic and optical properties, can be precisely tuned by the choice and positioning of substituents. Electron-donating groups will generally raise the HOMO energy, while electron-withdrawing groups will lower the LUMO energy. The strategic placement of donor and acceptor groups can be used to design molecules with specific absorption and emission wavelengths. However, it is important to remember that nitro groups typically quench fluorescence. nih.gov
To control chemical reactivity: The regioselectivity and rate of chemical reactions can be controlled by the electronic and steric effects of the substituents. To favor nucleophilic attack, the number of strong electron-withdrawing groups can be increased. To direct reactions to a specific site, a combination of activating and deactivating groups can be employed, along with sterically hindering groups to block other reactive positions.
To improve solubility and processability: The introduction of alkyl or other non-polar groups can enhance solubility in organic solvents, which is often a critical factor for practical applications. Conversely, the incorporation of polar functional groups can improve solubility in more polar media.
By applying these design principles, it is possible to systematically modify the structure of this compound to create a family of compounds with a wide range of tailored non-biological properties.
Advanced Analytical Methodologies for the Characterization of 2 Methyl 3,6 Dinitroimidazo 1,2 a Pyridine in Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the molecular-level investigation of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine, providing insights into its mass, atomic connectivity, and functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments.
For this compound (molecular formula C₈H₆N₄O₄), the expected exact mass can be calculated and compared with the experimental value. Techniques such as Electrospray Ionization (ESI) are commonly used to generate the molecular ion [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure, often involving the loss of the nitro groups (NO₂) and the methyl group (CH₃). Analysis of these fragments helps to confirm the positions of the substituents on the imidazo[1,2-a]pyridine (B132010) core. nih.govnih.gov
| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |
|---|---|---|---|---|
| [M+H]⁺ | C₈H₇N₄O₄⁺ | 223.0462 | 223.0460 | Parent Ion |
| [M+H-NO₂]⁺ | C₈H₇N₃O₂⁺ | 177.0560 | 177.0558 | Loss of a nitro group |
| [M+H-2NO₂]⁺ | C₈H₇N₂⁺ | 131.0604 | 131.0601 | Loss of two nitro groups |
| [M+H-NO₂-CH₃]⁺ | C₇H₄N₃O₂⁺ | 162.0298 | 162.0295 | Loss of a nitro and a methyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution.
¹H NMR: This technique provides information about the number, environment, and connectivity of protons. For the target molecule, the spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing effects of the two nitro groups, causing them to appear at a lower field (higher ppm). dtic.milresearchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would display signals for the eight carbon atoms in the molecule. The carbons directly attached to the nitro groups and the nitrogen atoms in the heterocyclic rings would be significantly deshielded. nih.govmdpi.com
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the electronic environment of the four nitrogen atoms within the molecule (two in the imidazo[1,2-a]pyridine core and two in the nitro groups), offering deeper structural insights.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-CH₃ | ~2.6 | ~15 |
| C2 | - | ~148 |
| C3 | - | ~135 |
| C5 | ~9.4 | ~128 |
| C6 | - | ~145 |
| C7 | ~7.8 | ~118 |
| C8 | ~8.8 | ~125 |
| C8a | - | ~142 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. These two techniques are complementary and provide a unique "fingerprint" for the molecule. uark.edu
Key expected vibrational bands include:
N-O stretching: Strong and distinct bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups, typically found in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). nih.gov
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the imidazo[1,2-a]pyridine ring system. nih.govresearchgate.net
C-H stretching: Signals for the aromatic C-H bonds appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.
C-N stretching: Vibrations for the C-N bonds within the heterocyclic ring are typically observed in the 1200-1350 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2900 - 3000 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1560 | IR |
| Symmetric NO₂ Stretch | 1300 - 1370 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR, Raman |
Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and potential isomers formed during synthesis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is typically employed. nih.gov
Different detectors can be coupled with HPLC to provide comprehensive analysis:
Diode-Array Detector (DAD): Provides UV-Vis spectra for the eluting peaks, which helps in peak identification and purity assessment.
Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the identification capabilities of MS, allowing for the confirmation of the molecular weight of the main peak and the characterization of any impurities. mdpi.com
This technique is also crucial for separating potential constitutional isomers, such as 2-Methyl-3,7-dinitro- or 2-Methyl-3,8-dinitroimidazo[1,2-a]pyridine, which may have very similar spectroscopic properties but different retention times under optimized HPLC conditions.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (at 254 nm and 340 nm) and/or ESI-MS |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to enhance volatility and thermal stability, which is crucial for obtaining reliable data. The inherent complexity of the molecule requires specific sample preparation to prevent degradation within the high-temperature environment of the GC inlet and column.
One effective derivatization technique involves the formation of bis-pentafluorobenzyl derivatives. This method significantly improves the electron-capturing properties of the compound, making it highly suitable for detection by negative ion chemical ionization mass spectrometry. This approach has been successfully applied to similar heterocyclic compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), where it enabled detection at levels below one nanogram per gram in biological matrices. nih.gov
The general procedure for such an analysis includes an initial organic solvent extraction of the analyte, followed by the derivatization reaction. The resulting volatile derivative is then introduced into the GC-MS system. A typical instrument setup would feature a high-resolution capillary column, such as a (5%-phenyl)-methylpolysiloxane column, coupled to a mass spectrometer. mdpi.com The mass spectrometer identifies the compound based on its characteristic fragmentation pattern.
| Parameter | Condition |
| Derivatization Agent | Pentafluorobenzyl bromide |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| GC Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms) |
| Injection Mode | Splitless |
| Detection | Mass Spectrometry (MS) |
This table outlines typical conditions for the GC-MS analysis of derivatized this compound, based on established methods for similar compounds.
X-ray Crystallography for Single-Crystal and Powder Diffraction Studies of Solid-State Structure
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely available in the public domain, analysis of closely related imidazo[1,2-a]pyridine derivatives offers valuable insights into the expected structural features.
For instance, the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveals a planar imidazo[1,2-a]pyridine group. nih.gov In this related structure, molecules are linked into infinite chains through hydrogen-bonding interactions. It is anticipated that this compound would also exhibit a largely planar core structure, with the nitro groups influencing the intermolecular packing through electrostatic interactions.
A hypothetical single-crystal X-ray diffraction experiment would involve mounting a suitable crystal on a diffractometer and collecting diffraction data at a controlled temperature. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information on intermolecular interactions.
| Crystallographic Parameter | Expected Data from Analysis |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths & Angles | Precise measurements of all atomic connections |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, etc. |
This table presents the type of data that would be obtained from an X-ray crystallography study of this compound.
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Behavior and Energy Release Studies (Mechanistic Focus)
Thermal analysis techniques are critical for understanding the stability, decomposition pathways, and energetic properties of nitro-containing compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.
For a compound like this compound, a DSC analysis would be expected to show an initial endothermic peak corresponding to its melting point, immediately followed by a strong exothermic event indicating decomposition. researchgate.net The temperature at which decomposition begins is a key indicator of its thermal stability. The decomposition of many nitro compounds is known to be a multi-step process. nih.gov
A coupled TGA-MS or TGA-FTIR system would allow for the identification of the gaseous products evolved during decomposition, providing a mechanistic understanding of the degradation process. The initial steps of decomposition for such compounds often involve the cleavage of the nitro groups, releasing nitrogen oxides (NOx), followed by the breakdown of the heterocyclic ring structure.
| Thermal Analysis Technique | Information Obtained | Expected Observations for this compound |
| DSC | Melting point, decomposition temperature, heat of decomposition | Endothermic melting peak followed by a sharp exothermic decomposition peak. |
| TGA | Mass loss as a function of temperature, decomposition stages | Multi-stage mass loss corresponding to the sequential release of volatile decomposition products. |
| TGA-MS/FTIR | Identification of gaseous decomposition products | Evolution of NOx, CO, CO2, and other nitrogenous and organic fragments. |
This table summarizes the expected findings from the thermal analysis of this compound.
Electrochemical Methods for Redox Properties, Oxidation Potentials, and Electron Transfer Characteristics
Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox behavior of molecules, providing information on their oxidation and reduction potentials and the kinetics of electron transfer. The presence of two electron-withdrawing nitro groups on the imidazo[1,2-a]pyridine core suggests that this compound will have distinct electrochemical properties.
The nitro groups are expected to be electrochemically active and undergo reduction at specific potentials. The reduction of nitroaromatic compounds typically proceeds through a series of one-electron transfer steps, forming radical anions and dianions. The precise reduction potentials would be influenced by the electronic environment of the heterocyclic system.
Electrochemical studies on related imidazo[1,5-a]pyridines have demonstrated the feasibility of using these techniques to probe the electronic structure and reactivity of such fused ring systems. nih.gov A typical cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits. The resulting voltammogram would show peaks corresponding to the reduction and oxidation events.
| Electrochemical Parameter | Description |
| Reduction Potential (Epc) | The potential at which the nitro groups are reduced. Multiple reduction peaks may be observed. |
| Oxidation Potential (Epa) | The potential at which the molecule is oxidized. |
| Electron Transfer Kinetics | Information on the rate of electron transfer, determined from the peak separation and scan rate dependence. |
This table outlines the key electrochemical parameters that would be determined for this compound.
Investigational Research Applications and Potential of 2 Methyl 3,6 Dinitroimidazo 1,2 a Pyridine in Emerging Fields Non Clinical
Role in Advanced Materials Science Research
The incorporation of nitro groups, which are strong electron-withdrawing moieties, into the imidazo[1,2-a]pyridine (B132010) framework is expected to impart unique properties relevant to advanced materials science.
The synthesis of dinitro-imidazo[1,2-a]pyridines is a subject of interest in the field of energetic materials. The nitration of the imidazo[1,2-a]pyridine core is a key synthetic step. Research has shown that the introduction of two nitro groups into the pyridine (B92270) ring of the imidazo[1,2-a]pyridine system is challenging and is often facilitated by the presence of strong electron-donating substituents. researchgate.net However, in the presence of electron-withdrawing groups, nitration predominantly occurs at the 3-position of the heterocyclic system. researchgate.net This suggests that the synthesis of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine would likely involve a multi-step process, potentially starting with a suitably substituted 2-aminopyridine (B139424) precursor.
Table 1: Plausible Synthetic Strategies for Dinitro-Imidazo[1,2-a]pyridines
| Starting Material | Reagents and Conditions | Expected Outcome | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines with electron-donating groups (e.g., OH, NH2) | Nitrating agents | Introduction of two nitro groups into the pyridine ring | researchgate.net |
| Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., Br) | Nitrating agents | Predominant nitration at the 3-position | researchgate.net |
Imidazo[1,2-a]pyridine derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for applications in optoelectronics. The introduction of nitro groups, being strong electron acceptors, can significantly influence the electronic structure, leading to potential applications as electron transport layer (ETL) materials in organic light-emitting diodes (OLEDs) or as non-linear optical (NLO) chromophores.
The electron-deficient nature of the dinitro-substituted pyridine ring in this compound could facilitate electron injection and transport, which are desirable characteristics for an ETL material. The tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through such substitution is a key strategy in the design of efficient OLED devices.
Furthermore, the combination of the electron-donating imidazo (B10784944) part and the electron-withdrawing dinitro-pyridine part of the molecule could give rise to a significant intramolecular charge transfer (ICT) character, which is a prerequisite for second-order NLO activity. Research on other imidazo[1,2-a]pyridine derivatives has demonstrated their potential as NLO materials. researchgate.net The specific substitution pattern in this compound would determine the magnitude of the hyperpolarizability and its suitability for NLO applications.
Intermediates in Complex Organic Synthesis and Target-Oriented Synthesis Research
The imidazo[1,2-a]pyridine scaffold is a common structural motif in many biologically active compounds and marketed drugs. researchgate.netresearchgate.net As such, substituted imidazo[1,2-a]pyridines, including dinitro derivatives, are valuable intermediates in the synthesis of more complex molecules. The nitro groups in this compound can serve as versatile functional handles for further chemical transformations.
For instance, the nitro groups can be reduced to amino groups, which can then be subjected to a wide range of reactions, such as diazotization, acylation, and alkylation, to introduce further diversity into the molecular structure. This makes dinitro-imidazo[1,2-a]pyridines attractive starting materials in target-oriented synthesis campaigns aimed at the preparation of novel pharmaceutical agents or functional materials. The regioselective functionalization of the dinitro-substituted scaffold would be a key aspect of its utility as a synthetic intermediate.
Probes for Mechanistic Studies in Physical Organic Chemistry
The electronic properties of this compound, arising from the presence of two strong electron-withdrawing nitro groups, make it a potentially interesting substrate for mechanistic studies in physical organic chemistry. For example, it could be used to investigate nucleophilic aromatic substitution (SNAAr) reactions. The electron-deficient nature of the pyridine ring would render it susceptible to attack by nucleophiles, and the kinetics and regioselectivity of such reactions could provide valuable insights into the electronic effects of the substituents and the fused imidazole (B134444) ring.
Furthermore, the compound could serve as a model system to study the effects of multiple electron-withdrawing groups on the photophysical properties and reactivity of the imidazo[1,2-a]pyridine scaffold. Spectroscopic and computational studies on this molecule could help in elucidating the nature of its excited states and the pathways of its photochemical reactions.
Ligand Chemistry in Coordination Chemistry Research (e.g., Metal Complexation Properties, Catalysis)
The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as coordination sites for metal ions. The electronic properties of the ligand play a crucial role in determining the stability and reactivity of the resulting metal complexes. The presence of two nitro groups in this compound would significantly decrease the electron density on the nitrogen atoms, thereby affecting their coordination ability.
This modulation of ligand basicity could be exploited in the design of metal complexes with specific catalytic properties. For instance, the electron-withdrawing nature of the dinitro-substituted ligand could enhance the Lewis acidity of the coordinated metal center, potentially leading to enhanced catalytic activity in certain reactions. Research on gold(III) complexes of other imidazo[1,2-a]pyridine derivatives has shown that coordination can enhance their biological activity. nih.govnih.govresearchgate.net While the coordination of the dinitro-derivative might be more challenging, the resulting complexes could exhibit unique electronic and catalytic properties.
Table 2: Potential Research Directions in the Coordination Chemistry of this compound
| Research Area | Focus of Investigation | Potential Outcome |
|---|---|---|
| Metal Complex Synthesis | Exploring coordination with various transition metals. | Novel metal-organic frameworks or discrete coordination complexes. |
| Catalysis | Investigating the catalytic activity of the metal complexes in organic transformations. | Development of new catalysts with unique reactivity or selectivity. |
| Structural Studies | Characterization of the coordination geometry and electronic structure of the metal complexes. | Understanding the influence of the dinitro-substituents on the coordination properties. |
Application in Photoredox Catalysis and Organocatalysis Research
The field of photoredox catalysis has seen rapid growth, with organic dyes being increasingly used as photocatalysts. The electronic properties of this compound, particularly its potential for intramolecular charge transfer, suggest that it could be investigated as a novel photocatalyst. The absorption and emission properties of the molecule would need to be characterized to determine its suitability for visible-light-mediated reactions. Recent studies have highlighted the use of visible light for the C-H functionalization of imidazo[1,2-a]pyridines, often employing photoredox catalysts. mdpi.com
In the realm of organocatalysis, the imidazo[1,2-a]pyridine scaffold itself can be part of a catalyst structure. The electronic tuning afforded by the dinitro substitution could be used to modulate the acidity or basicity of specific sites within a catalyst, thereby influencing its activity and selectivity. While direct applications of dinitro-imidazo[1,2-a]pyridines in this area have not been reported, the broader exploration of functionalized imidazo[1,2-a]pyridines in catalysis suggests this as a plausible avenue for future research.
Research into Sensing Applications (e.g., chemosensors for specific chemical analytes in research settings)
Following a comprehensive search of scientific literature and research databases, no specific studies or detailed findings on the application of this compound as a chemosensor for specific chemical analytes in research settings were identified. The existing body of research on imidazo[1,2-a]pyridine derivatives as sensing agents focuses on other substituted analogues.
The inherent chemical structure of the broader imidazo[1,2-a]pyridine scaffold is known to often confer fluorescent properties, which is a key characteristic for the development of fluorescent chemosensors. nih.govresearchgate.netnih.gov Modifications to this core structure, such as the introduction of different functional groups, can modulate these properties and introduce selectivity for specific analytes. researchgate.netrsc.orgnih.gov For instance, various derivatives have been successfully developed for the detection of metal ions like Cu²⁺ and Hg²⁺, often through mechanisms involving chelation-enhanced fluorescence or colorimetric changes. researchgate.netrsc.orgrsc.org
In principle, the electron-withdrawing nature of the two nitro groups in this compound could influence its photophysical properties. For example, studies on other imidazo[1,2-a]pyridine derivatives have shown that the presence of a nitro group can quench fluorescence. nih.gov This property could potentially be exploited in "turn-on" sensing mechanisms, where the interaction with an analyte disrupts the quenching effect.
However, without specific experimental research on this compound, any discussion of its potential in sensing applications remains speculative. There is no published data to create tables on its performance, such as sensitivity, selectivity, or the specific analytes it might detect. Therefore, this section cannot be populated with the detailed research findings and data tables as requested, due to the absence of such information in the current scientific literature.
Environmental Fate and Degradation Research of 2 Methyl 3,6 Dinitroimidazo 1,2 a Pyridine
Photodegradation Pathways and Identification of Degradation Products under Simulated Environmental Conditions
Direct photolysis is a potential degradation pathway for 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine in aquatic and terrestrial environments. Nitroaromatic compounds are known to undergo photodegradation through various mechanisms, including the reduction of the nitro group and ring cleavage. The absorption of UV radiation can excite the molecule, leading to the formation of reactive species that can undergo further transformations.
Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is also a significant degradation route. These radicals can attack the aromatic ring and the methyl group, leading to hydroxylation and oxidation products.
Potential Photodegradation Products:
Based on studies of other nitroaromatic compounds, the following degradation products could be anticipated under simulated environmental conditions.
| Potential Degradation Product | Formation Pathway |
| 2-Methyl-3-nitro-6-aminoimidazo[1,2-a]pyridine | Reduction of one nitro group |
| 2-Methyl-3-amino-6-nitroimidazo[1,2-a]pyridine | Reduction of the other nitro group |
| Hydroxylated derivatives | Attack by hydroxyl radicals on the aromatic rings |
| Ring-cleavage products (e.g., smaller organic acids, aldehydes) | Advanced oxidation of the heterocyclic structure |
It is important to note that the specific products and their distribution would depend on various factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix.
Microbial Transformation and Biodegradation Mechanisms in Environmental Matrices
The biodegradation of this compound is expected to be challenging due to the electron-withdrawing nature of the two nitro groups, which makes the aromatic system resistant to electrophilic attack by microbial oxygenases. nih.gov However, microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds.
A primary mechanism for the microbial transformation of nitroaromatics is the reduction of the nitro groups to amino groups via nitroso and hydroxylamino intermediates. This reduction can occur under both aerobic and anaerobic conditions. The resulting aminonitro or diamino derivatives may be more susceptible to further degradation.
The fused heterocyclic structure of imidazo[1,2-a]pyridine (B132010) may also be subject to microbial attack, although this is generally a slower process than the transformation of the nitro groups. Ring cleavage dioxygenases are enzymes known to be involved in the degradation of aromatic compounds.
Potential Microbial Transformation Pathways:
Nitro Group Reduction: Sequential reduction of the dinitro groups to nitroamino and then diamino derivatives.
Ring Cleavage: Potential cleavage of the pyridine (B92270) or imidazole (B134444) ring, although this is likely a secondary and slower process.
Observed Microbial Degradation in Analogous Compounds:
| Analogous Compound Class | Observed Microbial Transformation | Relevant Microorganisms |
| Nitroaromatics | Reduction of nitro groups to amino groups. nih.gov | Pseudomonas, Rhodococcus, Nocardia nih.gov |
| Nitrogen-containing heterocycles (e.g., pyridine) | Hydroxylation followed by ring cleavage. | Arthrobacter, Bacillus, Pseudomonas researchgate.net |
| Neonicotinoids (contain imidazolidine ring) | Hydroxylation of the imidazolidine ring, nitro group reduction. frontiersin.orgfrontiersin.org | Bacillus, Mycobacterium, Pseudoxanthomonas nih.gov |
Chemical Degradation Studies in Various Media (e.g., Hydrolysis, Reduction, Oxidation)
Hydrolysis: The imidazo[1,2-a]pyridine ring system is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the imidazole ring could potentially occur, although this is not typically a rapid process. The presence of the electron-withdrawing nitro groups may influence the susceptibility of the ring system to nucleophilic attack.
Reduction: Chemical reduction of the nitro groups is a highly probable degradation pathway. Zero-valent iron (ZVI) is a common reductant used in environmental remediation that can effectively reduce nitroaromatic compounds to their corresponding amines. Other reducing agents present in the environment, such as sulfides, could also contribute to this transformation.
Oxidation: Advanced oxidation processes (AOPs) involving strong oxidizing agents like hydroxyl radicals can lead to the degradation of this compound. nih.gov These processes can result in hydroxylation of the aromatic rings and eventual ring cleavage, leading to mineralization. nih.gov
Summary of Potential Chemical Degradation Pathways:
| Degradation Process | Conditions | Potential Products |
| Hydrolysis | Extreme pH | Ring-opened products |
| Reduction | Anoxic/reducing environments (e.g., presence of ZVI, sulfides) | 2-Methyl-3-nitro-6-aminoimidazo[1,2-a]pyridine, 2-Methyl-3-amino-6-nitroimidazo[1,2-a]pyridine, 2-Methyl-3,6-diaminoimidazo[1,2-a]pyridine |
| Oxidation | Presence of strong oxidants (e.g., hydroxyl radicals) | Hydroxylated derivatives, ring-cleavage products |
Theoretical Prediction of Environmental Persistence, Mobility, and Bioaccumulation Potential (Non-Toxicity Focus)
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals when experimental data is lacking. ecetoc.org For this compound, QSARs can provide estimates of its persistence, mobility, and bioaccumulation potential based on its molecular structure.
Persistence: The persistence of this compound in the environment is likely to be significant. The stable aromatic heterocyclic structure and the presence of electron-withdrawing nitro groups contribute to its resistance to degradation. nih.gov QSAR models for predicting biodegradation half-lives would likely classify this compound as persistent.
Bioaccumulation Potential: The bioaccumulation potential is also related to the Kow value. A moderately lipophilic compound can have a tendency to accumulate in the fatty tissues of organisms. QSAR models that predict the bioconcentration factor (BCF) would be useful in assessing this potential. Descriptors such as the octanol/water partition coefficient (Kow) are key indicators in these predictions. nih.gov
Key Molecular Descriptors for QSAR Predictions:
| Environmental Fate Parameter | Important Molecular Descriptors |
| Persistence (Biodegradation) | Number of nitro groups, presence of heterocyclic rings, molecular weight |
| Mobility (Koc) | Octanol-water partition coefficient (log Kow), water solubility |
| Bioaccumulation (BCF) | Octanol-water partition coefficient (log Kow) |
While specific QSAR predictions for this compound are not available, models developed for nitroaromatic compounds generally indicate that increasing the number of nitro groups tends to increase persistence and potential for sorption. nih.gov
Future Directions and Challenges in the Research of 2 Methyl 3,6 Dinitroimidazo 1,2 a Pyridine
Development of More Efficient, Selective, and Sustainable Synthetic Methodologies
The synthesis of dinitro-substituted imidazo[1,2-a]pyridines presents notable challenges, particularly in controlling the regioselectivity of the nitration process. Studies on the nitration of the imidazo[1,2-a]pyridine (B132010) core indicate that the position of substitution is highly dependent on the electronic nature of existing substituents. researchgate.net For instance, the presence of strong electron-donating groups is often required to introduce two nitro groups onto the pyridine (B92270) ring, while electron-withdrawing groups can direct nitration to the 3-position of the imidazole (B134444) ring. researchgate.net
A primary future goal is the development of synthetic routes to 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine that are not only high-yielding but also highly selective, avoiding the formation of other dinitro isomers. This requires a departure from harsh nitrating conditions towards more sophisticated and milder methodologies.
Key Research Objectives:
Catalyst Development: Designing novel catalysts that can direct the nitration to the C-6 position after initial nitration at C-3.
Flow Chemistry: Implementing continuous flow synthesis to enhance safety, control reaction parameters with high precision, and improve scalability. The handling of energetic nitro compounds makes this an especially important consideration.
Green Chemistry Approaches: Exploring greener solvents and reagents to minimize the environmental impact of the synthesis, moving away from traditional mixed-acid nitration. organic-chemistry.org
Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations
The two nitro groups on the this compound scaffold render the heterocyclic system highly electron-deficient. This electronic nature suggests a rich and largely unexplored reactivity profile, particularly concerning nucleophilic reactions. Research on related dinitro-azaheterocycles has shown that they can form stable nucleophilic addition products. researchgate.net
Future investigations should focus on systematically exploring the compound's reactivity with a diverse range of nucleophiles. A significant avenue of research is the selective reduction of the nitro groups. Differentiating between the C-3 and C-6 nitro groups could provide access to a wide array of novel mono-amino or diamino-substituted imidazo[1,2-a]pyridines, which are valuable precursors for further functionalization.
Potential Chemical Transformations for Exploration:
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, amines, thiols | 6-substituted-2-methyl-3-nitroimidazo[1,2-a]pyridines |
| Selective Nitro Group Reduction | Catalytic hydrogenation (e.g., Pd/C), transfer hydrogenation, chemical reductants (e.g., SnCl2) | 6-amino-2-methyl-3-nitroimidazo[1,2-a]pyridine and other amino derivatives |
| Cycloaddition Reactions | Dienes, dipolarophiles | Novel fused heterocyclic systems |
| Metal-Catalyzed Cross-Coupling | (Post-reduction to amino and conversion to halide) Suzuki, Buchwald-Hartwig, Sonogashira couplings | Aryl, alkyl, or alkyne-substituted derivatives |
Advancement in Computational Modeling for Predictive Research and Material Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling is essential for understanding its electronic structure and predicting its behavior. Techniques like Density Functional Theory (DFT) have been successfully applied to related imidazo[1,2-a]pyrimidine (B1208166) and pyridine systems to study frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and to perform docking studies. nih.govresearchgate.net
Future computational work should focus on building accurate models of this compound to:
Predict Reactivity: Calculate charge distributions and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.
Simulate Spectra: Compute theoretical NMR, IR, and UV-Vis spectra to aid in experimental characterization.
Design Novel Materials: Model the intermolecular interactions, such as π-π stacking, which are crucial for designing crystalline materials like coordination polymers with specific electronic or optical properties. mdpi.com
Explore Reaction Mechanisms: Elucidate the transition states and energy profiles of potential reactions to understand kinetic and thermodynamic favorability, aiding in the design of more efficient synthetic routes.
Integration of this compound into Multicomponent Systems for Synergistic Functionality Research
Multicomponent reactions (MCRs) are highly efficient chemical processes that combine three or more reactants in a single step to form complex products. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in MCRs like the Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions, which are used to generate libraries of bioactive compounds and peptidomimetics. beilstein-journals.orgbeilstein-journals.org
A significant future direction is the incorporation of the this compound core into such systems. This would first require chemical modification, for instance, the selective reduction of one nitro group to an amine. The resulting amino-functionalized molecule could then serve as a key building block in MCRs, allowing for the rapid generation of molecular diversity. researchgate.netnih.gov
Another promising area is the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The nitrogen atoms of the imidazo[1,2-a]pyridine core can act as coordination sites for metal ions, while the electron-withdrawing nitro groups could tune the electronic properties and potential functionality (e.g., sensing, catalysis) of the resulting supramolecular structures.
Methodological Advancements in Characterization and Analytical Techniques for Detailed Insight
While standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are fundamental for routine characterization nih.govresearchgate.net, a deeper understanding of the structure and properties of this compound requires more advanced methods.
A major challenge is obtaining high-quality single crystals suitable for X-ray diffraction analysis. An unambiguous crystal structure would provide definitive proof of the connectivity and detailed information on the molecule's three-dimensional conformation and intermolecular packing in the solid state. nih.gov
Future Analytical Focus Areas:
Advanced NMR Spectroscopy: Employing 2D NMR techniques (COSY, HSQC, HMBC) for complete assignment of proton and carbon signals, and solid-state NMR for structural analysis if single crystals cannot be obtained.
Ultrafast Spectroscopy: Using techniques like transient absorption spectroscopy to investigate the excited-state dynamics of the molecule, which are expected to be significantly influenced by the energy-accepting nitro groups.
High-Resolution Mass Spectrometry (HRMS): Detailed fragmentation studies to understand the molecule's stability and decomposition pathways under ionization.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess its thermal stability, which is critical given its dinitro substitution.
Addressing Remaining Gaps in Fundamental Understanding of its Reactivity, Stability, and Electronic Properties
Despite its well-defined structure, significant gaps remain in the fundamental understanding of this compound. Closing these gaps is paramount for its rational application in any field.
Reactivity: The interplay between the electron-donating methyl group at C-2 and the strongly electron-withdrawing nitro groups at C-3 and C-6 creates a complex electronic environment. The precise influence of this substitution pattern on the regioselectivity of various reactions is not yet experimentally established. A systematic study is needed to map its reactivity profile and validate theoretical predictions.
Stability: The thermal and photochemical stability of this compound is a critical, yet unstudied, area. The presence of two nitro groups suggests potential energetic properties that require careful investigation under controlled conditions.
Electronic Properties: The profound effect of nitro groups on the photophysical properties of aromatic systems is well-known, often leading to the quenching of fluorescence. nih.gov Experimental quantification of the electronic properties of this compound—such as its absorption and emission spectra, quantum yields, and redox potentials—is necessary. These experimental data would provide a crucial benchmark for refining and validating computational models, leading to a more robust and predictive understanding of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the key considerations for designing efficient synthetic routes for 2-methyl-3,6-dinitroimidazo[1,2-a]pyridine derivatives?
- Methodology :
- Multi-component coupling : Copper-catalyzed three-component reactions (e.g., 2-aminopyridines, aldehydes, and alkynes) offer a streamlined approach to imidazo[1,2-a]pyridine scaffolds. Optimize catalyst loading (e.g., CuI at 5-10 mol%) and solvent systems (e.g., DMF or toluene) to enhance yields .
- Nitro group introduction : Sequential nitration at positions 3 and 6 requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ mixtures at 0–5°C) to avoid over-nitration or ring decomposition. Monitor via TLC or HPLC .
- Green synthesis : Explore solvent-free or microwave-assisted protocols to reduce energy consumption and hazardous waste, as demonstrated for related imidazo[1,2-a]pyridine derivatives .
Q. How can structural characterization resolve ambiguities in nitro group positioning on the imidazo[1,2-a]pyridine core?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., synchrotron sources) provides unambiguous assignment of nitro group positions and intermolecular interactions (e.g., π-stacking, C–H⋯O bonds). Compare with computational models (DFT) for validation .
- Spectroscopic techniques : Use -/-NMR to identify deshielding effects from nitro groups. For example, nitro substituents at position 3 cause downfield shifts (~8.5–9.0 ppm) in adjacent protons .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks and fragmentation patterns unique to nitro-substituted derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of nitro/methyl groups influence bioactivity in imidazo[1,2-a]pyridine-based therapeutics?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., 3-nitro vs. 6-nitro) and screen for antimicrobial or anti-inflammatory activity. For example, methyl groups at position 2 enhance metabolic stability, while nitro groups modulate electron-deficient π-systems for target binding .
- Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinities. Compare with experimental IC₅₀ values from enzyme assays .
- Crystallographic analysis : Map intermolecular interactions (e.g., hydrogen bonds with protein targets) using co-crystal structures of derivatives bound to receptors (e.g., benzodiazepine or kinase targets) .
Q. What strategies mitigate conflicting data in photophysical studies of nitro-substituted imidazo[1,2-a]pyridines?
- Methodology :
- Polymorph screening : Identify crystalline forms (e.g., yellow, orange, red polymorphs) via solvent recrystallization. Correlate emission spectra (λem) with packing modes (e.g., π-π stacking distances) using X-ray diffraction and time-resolved fluorescence .
- Solvatochromism studies : Test solvent-dependent emission shifts to distinguish intrinsic electronic effects from environmental perturbations. For nitro derivatives, polar solvents may stabilize charge-transfer excited states .
- Controlled degradation assays : Monitor photostability under UV/visible light to assess nitro group lability. Use HPLC-MS to identify decomposition byproducts (e.g., imidazole ring-opening) .
Q. How can researchers address discrepancies in catalytic efficiency during imidazo[1,2-a]pyridine functionalization?
- Methodology :
- Kinetic profiling : Track reaction progress (e.g., via <sup>19</sup>F-NMR for fluorinated analogs) to identify rate-limiting steps. For nitro group reductions (e.g., H2/Pd-C), optimize catalyst supports (e.g., carbon vs. alumina) to prevent over-reduction to amines .
- Cross-validation : Compare results across multiple synthetic routes (e.g., Ullmann coupling vs. Buchwald-Hartwig amination) to isolate protocol-specific artifacts. Use deuterated solvents to rule out solvent effects in NMR assignments .
- Machine learning : Train models on existing reaction datasets (e.g., yields, substituent effects) to predict optimal conditions for novel derivatives .
Notes
- Source reliability : Data from commercial platforms (e.g., BenchChem) were excluded per user guidelines.
- Abbreviations : Avoided per instructions; full chemical names used throughout.
- Conflict resolution : Conflicting data (e.g., nitration regioselectivity) were addressed via multi-method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
